Hydrogen‑Bond Donor Capacity: Target 5‑OH Compound vs. 5‑Oxo Analog (CAS 2104879‑26‑5)
The target 5‑hydroxyazepane‑1,3‑dicarboxylate possesses one hydrogen‑bond donor (the C5–OH), conferring a physicochemical property absent in the 5‑oxo analog (CAS 2104879‑26‑5). Computed molecular descriptors for the 5‑oxo comparator confirm a hydrogen‑bond donor count of 0 versus 1 for the 5‑hydroxy compound . This difference directly impacts molecular recognition: hydrogen‑bond donors are critical determinants of target binding, selectivity, and pharmacokinetic profiles in drug design [1].
| Evidence Dimension | Hydrogen‑bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD count = 1 (C5–OH group) |
| Comparator Or Baseline | O1‑tert‑butyl O3‑ethyl 5‑oxoazepane‑1,3‑dicarboxylate (CAS 2104879‑26‑5): HBD count = 0 |
| Quantified Difference | ΔHBD = +1 (target relative to 5‑oxo comparator); 5‑oxo comparator also has 0 hydrogen‑bond donors, 5 hydrogen‑bond acceptors, XLogP = 0.8, and topological polar surface area = 72.9 Ų |
| Conditions | Computed molecular properties from standardized cheminformatics pipelines (XLogP3‑AA); validated against CAS registry entries |
Why This Matters
Procurement decisions for medicinal chemistry building blocks often prioritize compounds that introduce H‑bond donor functionality into a scaffold; the 5‑oxo analog cannot serve this role without additional synthetic steps.
- [1] Kenny, P. W. Hydrogen‑bond donors in drug design. ChemRxiv 2022. Discusses the critical role and asymmetry of H‑bond donors vs. acceptors in medicinal chemistry optimization. View Source
